molecular formula C35H52N6O12S B12283039 1-[5-methoxy-2-nitro-4-[4-oxo-4-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]butoxy]phenyl]ethyl N-prop-2-ynylcarbamate

1-[5-methoxy-2-nitro-4-[4-oxo-4-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]butoxy]phenyl]ethyl N-prop-2-ynylcarbamate

Cat. No.: B12283039
M. Wt: 780.9 g/mol
InChI Key: HRHZIAGPIYYJMG-UHFFFAOYSA-N
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Description

1-[5-methoxy-2-nitro-4-[4-oxo-4-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]butoxy]phenyl]ethyl N-prop-2-ynylcarbamate is a complex organic compound that features a variety of functional groups, including nitro, methoxy, and carbamate groups

Preparation Methods

The synthesis of 1-[5-methoxy-2-nitro-4-[4-oxo-4-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]butoxy]phenyl]ethyl N-prop-2-ynylcarbamate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the thieno[3,4-d]imidazole core, followed by the sequential addition of various functional groups through reactions such as nitration, methoxylation, and carbamation. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[5-methoxy-2-nitro-4-[4-oxo-4-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]butoxy]phenyl]ethyl N-prop-2-ynylcarbamate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the carbamate group can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Compared to other compounds with similar structures, 1-[5-methoxy-2-nitro-4-[4-oxo-4-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]butoxy]phenyl]ethyl N-prop-2-ynylcarbamate is unique due to its combination of functional groups. Similar compounds include:

    Imidazole derivatives: Known for their broad range of biological activities.

    Carbamate compounds: Often used in pharmaceuticals for their ability to inhibit enzymes.

    Nitroaromatic compounds: Commonly used in the synthesis of dyes and explosives.

This compound’s unique combination of functional groups makes it a valuable tool in various scientific research applications.

Properties

Molecular Formula

C35H52N6O12S

Molecular Weight

780.9 g/mol

IUPAC Name

1-[5-methoxy-2-nitro-4-[4-oxo-4-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]butoxy]phenyl]ethyl N-prop-2-ynylcarbamate

InChI

InChI=1S/C35H52N6O12S/c1-4-11-38-35(45)53-24(2)25-21-28(48-3)29(22-27(25)41(46)47)52-14-7-10-32(43)37-13-16-50-18-20-51-19-17-49-15-12-36-31(42)9-6-5-8-30-33-26(23-54-30)39-34(44)40-33/h1,21-22,24,26,30,33H,5-20,23H2,2-3H3,(H,36,42)(H,37,43)(H,38,45)(H2,39,40,44)

InChI Key

HRHZIAGPIYYJMG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)OC)OC(=O)NCC#C

Origin of Product

United States

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